molecular formula C15H14ClFN2O2 B2437710 2-Chloro-N-[[4-(3-fluorophenoxy)pyridin-2-yl]methyl]propanamide CAS No. 2411290-69-0

2-Chloro-N-[[4-(3-fluorophenoxy)pyridin-2-yl]methyl]propanamide

Cat. No.: B2437710
CAS No.: 2411290-69-0
M. Wt: 308.74
InChI Key: XYQNNLQXFAMZIS-UHFFFAOYSA-N
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Description

2-Chloro-N-[[4-(3-fluorophenoxy)pyridin-2-yl]methyl]propanamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro group, a fluorophenoxy group, and a pyridinylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[[4-(3-fluorophenoxy)pyridin-2-yl]methyl]propanamide typically involves multiple steps, starting with the preparation of key intermediates. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction requires a palladium catalyst and boron reagents, and it is known for its mild reaction conditions and high functional group tolerance .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary, but they generally follow similar principles as laboratory-scale synthesis, with adjustments for scalability and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[[4-(3-fluorophenoxy)pyridin-2-yl]methyl]propanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can participate in redox reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

2-Chloro-N-[[4-(3-fluorophenoxy)pyridin-2-yl]methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.

    Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.

    Biological Studies: Researchers may use this compound to study its interactions with biological targets and its potential as a bioactive molecule.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[[4-(3-fluorophenoxy)pyridin-2-yl]methyl]propanamide involves its interaction with specific molecular targets. The exact pathways and targets depend on the context of its use, such as in medicinal chemistry or biological studies. Detailed studies are required to elucidate the precise mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-N-[[4-(3-fluorophenoxy)pyridin-2-yl]methyl]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for various applications that require specific reactivity and interactions.

Properties

IUPAC Name

2-chloro-N-[[4-(3-fluorophenoxy)pyridin-2-yl]methyl]propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClFN2O2/c1-10(16)15(20)19-9-12-8-14(5-6-18-12)21-13-4-2-3-11(17)7-13/h2-8,10H,9H2,1H3,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYQNNLQXFAMZIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NCC1=NC=CC(=C1)OC2=CC(=CC=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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